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Compound of Interest

Compound Name: ST7612AA1

Introduction

This document provides a detailed protocol for Chromatin Immunoprecipitation followed by
Sequencing (ChlP-seq) to map the genome-wide localization of histone H3 acetylated on lysine
27 (H3K27ac). The protocol is optimized for use with the antibody ST7612AA1, a highly
specific antibody targeting the H3K27ac epigenetic modification. H3K27ac is a well-
characterized histone mark predominantly found at active enhancers and promoters, making it
a crucial indicator of active regulatory regions and gene transcription.[1] Genome-wide analysis
of H3K27ac provides critical insights into the epigenetic mechanisms that regulate gene
expression in development, health, and disease, making it an invaluable tool for researchers,
scientists, and drug development professionals.[2]

The ChIP-seq procedure involves crosslinking proteins to DNA within cells, shearing the
chromatin, immunoprecipitating the target protein-DNA complexes using a specific antibody,
and then sequencing the associated DNA to identify its genomic location.[3] This protocol
outlines the complete workflow from cell preparation to data analysis.

Experimental Protocol

This protocol is designed for cultured mammalian cells. Adjustments may be necessary for
different cell types or tissues.
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Materials and Reagents:

Antibody: ST7612AA1 (anti-H3K27ac)
e Cells: Mammalian cell line of interest (e.g., ~2-5 x 1077 cells per IP)
e Crosslinking: 37% Formaldehyde, 2.5 M Glycine

» Buffers: PBS, Cell Lysis Buffer, Nuclear Lysis Buffer, IP Dilution Buffer, Wash Buffers (Low
Salt, High Salt, LiCl), Elution Buffer, TE Buffer

e Enzymes: RNase A, Proteinase K
o Beads: Protein A/G magnetic beads

e Equipment: Sonicator, magnetic stand, rotating incubator, thermomixer, PCR purification
columns, Qubit fluorometer, Bioanalyzer.

Part 1: Cell Fixation and Crosslinking

e Cell Culture: Grow cells to approximately 80-90% confluency.

o Crosslinking: Add 37% formaldehyde directly to the culture medium to a final concentration
of 1%.

 Incubation: Gently swirl the plates and incubate for 10 minutes at room temperature.
e Quenching: Stop the crosslinking by adding 2.5 M glycine to a final concentration of 125 mM.

e Harvesting: Incubate for 5 minutes, then wash the cells twice with ice-cold PBS. Scrape the
cells and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellet can
be snap-frozen and stored at -80°C or used immediately.

Part 2: Chromatin Preparation and Shearing

o Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.
Incubate on ice for 10 minutes.
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» Nuclear Lysis: Centrifuge to pellet the nuclei, remove the supernatant, and resuspend the
nuclear pellet in Nuclear Lysis Buffer with protease inhibitors. Incubate on ice.

» Sonication: Shear the chromatin by sonication to an average fragment size of 200-600 bp.
Optimization is critical; perform a time course to determine the optimal sonication conditions
for your cell type and equipment.

« Clarification: After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet
cell debris. Transfer the supernatant (containing the sheared chromatin) to a new tube. This
is the chromatin lysate.

o Quantification: Determine the chromatin concentration using a Qubit fluorometer. A portion of
this lysate should be saved as the "Input" control.

Part 3: Immunoprecipitation (IP)

e Bead Preparation: Wash Protein A/G magnetic beads with IP Dilution Buffer.

o Antibody Binding: Resuspend the beads in IP Dilution Buffer and add 2-5 pg of ST7612AA1
(anti-H3K27ac) antibody. Incubate with rotation for 2-4 hours at 4°C to pre-couple the
antibody to the beads.

e Immunoprecipitation: Dilute the chromatin lysate with IP Dilution Buffer. Add the diluted
chromatin to the antibody-bead complexes. Incubate overnight with rotation at 4°C.

Part 4: Washing and Elution

e Washing Series: To remove non-specifically bound chromatin, wash the beads sequentially
using a magnetic stand. Perform one wash with Low Salt Wash Buffer, one with High Salt
Wash Buffer, and one with LiCl Wash Buffer. Finally, perform two washes with TE Buffer.
Each wash should be 5 minutes with rotation at 4°C.

o Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and
incubating in a thermomixer at 65°C for 30 minutes with agitation.

o Supernatant Collection: Pellet the beads on a magnetic stand and transfer the supernatant
(containing the eluted ChIP DNA) to a new tube. Repeat the elution step and pool the
supernatants.
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Part 5: Reverse Crosslinking and DNA Purification

o Reverse Crosslinking: Add Proteinase K and NaCl to the eluted ChIP DNA and to the Input
control sample. Incubate at 65°C for at least 4 hours (or overnight) to reverse the
formaldehyde crosslinks.

o RNase Treatment: Add RNase A and incubate for 30 minutes at 37°C to remove RNA.

o DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction
followed by ethanol precipitation. Elute the final DNA in a small volume of nuclease-free

water.

Part 6: DNA Library Preparation and Sequencing

o Quantification: Quantify the purified ChIP and Input DNA using a high-sensitivity method like
Quibit.

o Library Construction: Prepare sequencing libraries from the ChIP and Input DNA using a
commercial kit compatible with low DNA input (e.g., NEBNext Ultra [l DNA Library Prep Kit).
This involves end-repair, A-tailing, and ligation of sequencing adapters.

e Size Selection & Amplification: Perform size selection if necessary and amplify the library by
PCR.

» Quality Control: Assess the final library quality and size distribution using a Bioanalyzer.

e Sequencing: Sequence the libraries on an lllumina platform (e.g., NovaSeq 6000), aiming for
a minimum of 25-30 million reads per sample.

Data Presentation

Effective ChlP-seq experiments rely on rigorous quality control. The following tables summarize
key metrics for evaluating the success of the experiment and typical results from a differential
analysis.

Table 1: Key Quality Control (QC) Metrics for ChlP-seq Data
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Metric Description Typical Value ENCODE Guideline

Percentage of reads
Uniquely Mapped that align to a single 80% High mapping quality
> 0
Reads location in the is essential.

reference genome.

Fraction of uniquely
mapped reads that
are non-redundant. >0.8 NRF > 0.9

Non-Redundant

Fraction (NRF) )
Measures library

complexity.

Ratio of uniquely

] mapped reads with
PCR Bottlenecking

exactly one copy to >0.8 PBC1>0.9
Coeff. (PBC1)

uniquely mapped
reads.

Percentage of all

) ) mapped reads that fall
Fraction of Reads in ) > 1% (Target
) into the called peak > 5% for H3K27ac
Peaks (FRIiP) ] dependent)
regions. A measure of

signal-to-noise.

A measure of signal

Normalized Strand enrichment based on
>1.1 NSC > 1.05
Coeff. (NSC) strand cross-
correlation.
) A measure of signal
Relative Strand Coeff. _ _
enrichment relative to >0.8 RSC >0.8

(RSC)
the background.

Table 2: Representative H3K27ac ChIP-seq Analysis Results (Hypothetical)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Condition A Condition B Differential
Feature .
(Control) (Treated) Analysis (B vs. A)
Total Peaks Called 28,500 31,200 -
Differential Peaks
- - 4,150
(FDR < 0.05)
Regions with
- - 2,500
Increased H3K27ac
Regions with
- - 1,650
Decreased H3K27ac
Peak Distribution Enriched in
35% 38%
(Promoter-TSS) upregulated genes
o Correlates with
Peak Distribution N
) 55% 52% enhancer activity
(Distal/Enhancer)
changes
Peak Distribution
10% 10% -
(Other)
Visualizations

Diagrams illustrating the experimental workflow and the biological context of H3K27ac are

provided below.
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Figure 1: A comprehensive workflow for the ChlP-seq experiment.
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Figure 2: Role of H3K27ac in transcriptional regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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